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Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzoic acid

Cat. No.: B084375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Bromo-4-hydroxybenzoic acid (C₇H₅BrO₃), a significant compound in various chemical

and pharmaceutical research domains. Due to the limited availability of public, experimentally

derived spectral data for this specific molecule, this document presents a detailed, predicted

spectroscopic profile based on established principles and data from structurally analogous

compounds. This guide is intended to serve as a valuable resource for the identification,

characterization, and quality control of 3-Bromo-4-hydroxybenzoic acid.

Predicted Spectroscopic Data
The following sections summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry of 3-Bromo-4-hydroxybenzoic acid. These predictions are derived

from the analysis of substituent effects on the benzoic acid scaffold and comparison with

spectroscopic data of similar molecules such as 3-bromobenzoic acid and 4-hydroxybenzoic

acid.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum of 3-Bromo-4-hydroxybenzoic acid is anticipated to exhibit distinct

signals for the aromatic protons, as well as the acidic protons of the hydroxyl and carboxylic

acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the
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bromine atom and the carboxylic acid group, and the electron-donating effect of the hydroxyl

group.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-4-hydroxybenzoic acid

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

H-2 ~ 8.1 Doublet (d) ~ 2.0 1H

H-5 ~ 7.0 Doublet (d) ~ 8.5 1H

H-6 ~ 7.9
Doublet of

Doublets (dd)
~ 8.5, ~ 2.0 1H

-OH
10.0 - 12.0

(broad)
Singlet (s) - 1H

-COOH
11.0 - 13.0

(broad)
Singlet (s) - 1H

Solvent: DMSO-

d₆

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-4-hydroxybenzoic acid
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O ~ 167

C-1 ~ 123

C-2 ~ 134

C-3 ~ 110

C-4 ~ 158

C-5 ~ 116

C-6 ~ 131

Solvent: DMSO-d₆

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 3-Bromo-4-hydroxybenzoic acid will be characterized by absorptions

corresponding to its key functional groups.

Table 3: Predicted Key IR Absorptions for 3-Bromo-4-hydroxybenzoic acid

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300 - 2500 Strong, Broad
O-H stretch (Carboxylic acid

dimer)

~ 3200 Medium, Broad O-H stretch (Phenolic)

~ 1700 Strong C=O stretch (Carboxylic acid)

~ 1600, ~1450 Medium C=C stretch (Aromatic ring)

~ 1300 Medium C-O stretch (Phenolic)

~ 1250 Medium C-O stretch (Carboxylic acid)

Below 800 Medium C-Br stretch
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Predicted Mass Spectrometry (MS) Data
The mass spectrum of 3-Bromo-4-hydroxybenzoic acid is expected to show a molecular ion

peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br

isotopes in an approximate 1:1 ratio). The fragmentation pattern will be indicative of the

structure.

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Bromo-4-hydroxybenzoic acid

m/z Value Proposed Fragment Ion Comments

216/218 [M]⁺

Molecular ion peak, showing

the characteristic 1:1 isotopic

pattern for Bromine.

199/201 [M-OH]⁺
Loss of the hydroxyl group

from the carboxylic acid.

171/173 [M-COOH]⁺
Loss of the carboxylic acid

group.

137 [M-Br]⁺ Loss of the bromine atom.

92 [M-Br-COOH]⁺

Subsequent loss of the

carboxylic acid group after the

loss of bromine.

Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for 3-
Bromo-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 3-Bromo-4-hydroxybenzoic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CD₃OD).
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Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ =

0.00 ppm).

¹H NMR Spectroscopy Protocol:

Instrument: 400 MHz (or higher) NMR Spectrometer

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64 scans.

Processing: Fourier transform, phase correction, baseline correction, and integration.

¹³C NMR Spectroscopy Protocol:

Instrument: 100 MHz (or higher) NMR Spectrometer

Pulse Sequence: Standard proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

Processing: Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

Ensure the ATR crystal (e.g., diamond) is clean.

Record a background spectrum of the empty crystal.

Place a small amount of solid 3-Bromo-4-hydroxybenzoic acid onto the crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Bromo-4-hydroxybenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-4-hydroxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084375#spectroscopic-data-nmr-ir-ms-of-3-bromo-4-
hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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